
Anticancer agent 56
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It shows significant anticancer activity against multiple cancer cell lines, with an IC50 value of less than 3 μM . This compound has garnered attention due to its potential in cancer treatment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 56 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:
Formation of the core structure: This step typically involves the use of starting materials that undergo cyclization or condensation reactions to form the core structure of the compound.
Functionalization: The core structure is then functionalized with various substituents to enhance its anticancer properties. This may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic route used in the laboratory. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing purification processes suitable for industrial-scale operations.
化学反应分析
Types of Reactions
Anticancer agent 56 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide), and electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
科学研究应用
Anticancer agent 56 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of anticancer agents.
Biology: It is used in cell culture studies to investigate its effects on cancer cell proliferation, apoptosis, and other cellular processes.
Medicine: It is being explored as a potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancer.
作用机制
The mechanism of action of Anticancer agent 56 involves multiple pathways and molecular targets. It exerts its effects by:
Inhibiting cell proliferation: It interferes with the cell cycle, preventing cancer cells from dividing and proliferating.
Inducing apoptosis: It triggers programmed cell death in cancer cells through the activation of apoptotic pathways.
Targeting specific proteins: It binds to and inhibits the activity of specific proteins involved in cancer progression, such as kinases and transcription factors.
相似化合物的比较
Anticancer agent 56 can be compared with other similar compounds, such as:
Doxorubicin: A widely used anticancer drug with a similar mechanism of action but different chemical structure.
Paclitaxel: Another anticancer drug that targets microtubules and inhibits cell division.
Cisplatin: A platinum-based anticancer drug that forms DNA crosslinks and induces apoptosis.
This compound is unique in its specific molecular targets and pathways, as well as its favorable drug-like properties and low IC50 value .
属性
分子式 |
C20H18ClN3O3 |
|---|---|
分子量 |
383.8 g/mol |
IUPAC 名称 |
(E)-1-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H18ClN3O3/c1-13-20(22-23-24(13)16-8-6-15(21)7-9-16)17(25)10-4-14-5-11-18(26-2)19(12-14)27-3/h4-12H,1-3H3/b10-4+ |
InChI 键 |
YOJHPSLHBFFDDL-ONNFQVAWSA-N |
手性 SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
规范 SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12399112.png)
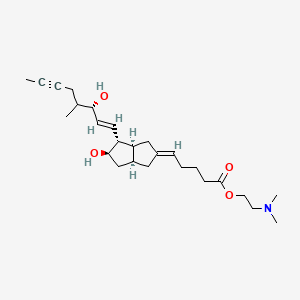

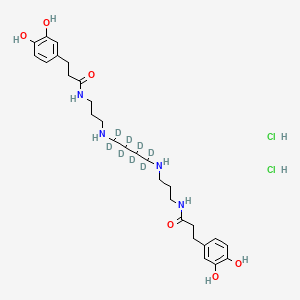
![1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399120.png)

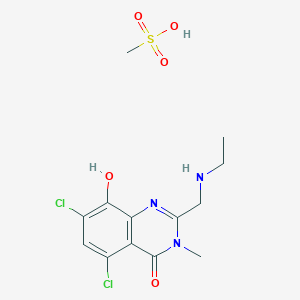
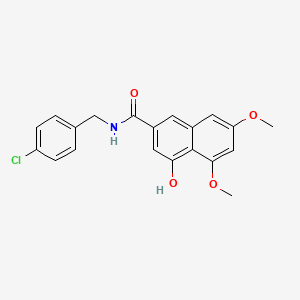


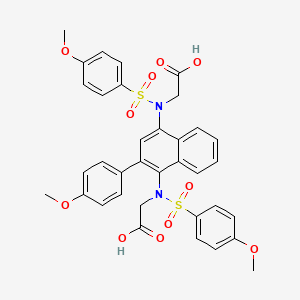
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12399165.png)
![8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride](/img/structure/B12399175.png)
